4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one
Description
4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one is a piperazin-2-one derivative characterized by a 3,3-dimethyl-substituted heterocyclic core and a 2-((4-fluorophenyl)thio)acetyl side chain. The fluorophenylthioacetyl moiety introduces both lipophilic and electron-withdrawing properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBJELKCHGDUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common method includes the reaction of 4-fluorothiophenol with an appropriate acetylating agent to form the intermediate 4-fluorophenylthioacetate. This intermediate is then reacted with 3,3-dimethylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Fluorothiophenol + Acetylating Agent | Controlled Temperature | 4-Fluorophenylthioacetate |
| 2 | 4-Fluorophenylthioacetate + 3,3-Dimethylpiperazine | Reflux | 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one |
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the creation of more complex molecules. Its unique structure enables chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, making it a candidate for further anticancer research.
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibitory effects on cancer cells |
Medical Applications
The compound is being explored as a potential therapeutic agent. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases such as cancer and bacterial infections. The fluorine atom in its structure enhances its stability and bioavailability, which is crucial for medicinal chemistry.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant apoptosis in treated cells compared to controls, highlighting its potential as an anticancer agent.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials with specific properties. Its unique chemical characteristics allow for modifications that can tailor materials for particular applications in pharmaceuticals and agrochemicals.
Table 3: Comparison of Piperazine Derivatives
| Compound Name | Unique Feature |
|---|---|
| 4-(2-((4-Chlorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one | Chlorine atom enhances reactivity |
| 4-(2-((4-Bromophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one | Bromine atom offers different interaction patterns |
Mechanism of Action
The mechanism of action of 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The fluorophenylthioacetyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Piperazin-2-one Family
Piperazin-2-one derivatives are widely studied for their diverse pharmacological activities. Key structural analogues include:
*Calculated based on formula C₁₄H₁₅FN₂O₂S.
Key Observations:
- Substituent Effects: The target compound’s thioacetyl group distinguishes it from other piperazin-2-one derivatives. For example, PAR2 antagonist I-191 () features an imidazo-pyridazine carbonyl group, enhancing steric bulk and likely improving receptor binding specificity.
- Stereochemical Influence: The (3R)-configured compound in highlights the role of chirality in activity, though data on enantiomeric differences for the target compound are absent.
Comparison with Pyrazolone and Thiazole Derivatives
Pyrazolone and thiazole-based compounds share functional similarities, such as fluorophenyl substituents and heterocyclic cores:
Key Observations:
- Core Flexibility vs. The target compound’s 3,3-dimethyl group may restrict conformational flexibility, altering bioavailability.
- Enzyme Inhibition: Thiazolylhydrazones () exhibit acetylcholinesterase (AChE) inhibition, suggesting that the target’s thioacetyl group could similarly interact with enzyme active sites.
Crystallographic Data
- Isostructural Thiazole Derivatives (): Exhibit triclinic (P 1) symmetry with perpendicular fluorophenyl groups, contrasting with the target’s likely planar conformation due to the thioacetyl linker.
- Piperazine-Benzotriazole Hybrid (): Shares triclinic packing but incorporates a morpholinyl group, which may enhance solubility compared to the target’s dimethylated core.
Biological Activity
The compound 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one, often referred to as a fluorinated piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound features a piperazine ring substituted with a fluorophenyl thioacetyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antiproliferative Effects : Many fluorinated compounds have been shown to inhibit cancer cell growth. For instance, studies on fluorinated benzothiazoles demonstrated potent antiproliferative activity against various cancer cells, suggesting that similar mechanisms may be present in the target compound .
- Cytotoxicity : The structural features of piperazine derivatives often contribute to their cytotoxic effects on tumor cells. The introduction of a thioacetyl group can enhance these effects by facilitating interactions with cellular targets.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with a piperazine core can act as inhibitors for various enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
- Interaction with Cytochrome P450 Enzymes : Fluorinated compounds often undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to macromolecules in cells .
Table 1: Summary of Biological Activities
Case Study Analysis
In one notable study, a series of fluorinated benzothiazoles were synthesized and tested for their antiproliferative activity against breast and renal cancer cells. The results indicated that these compounds could significantly inhibit cell growth without exhibiting a biphasic dose-response relationship, which is often problematic in drug development .
Another study highlighted the ability of structurally similar piperazine derivatives to induce apoptosis through the activation of caspase pathways, further supporting the potential therapeutic applications of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
